2,4,5-Trifluorobenzotrifluoride

Fluoroquinolone synthesis Flow chemistry Antibacterial intermediates

2,4,5-Trifluorobenzotrifluoride (1,2,4-trifluoro-5-(trifluoromethyl)benzene) is a hexafluorinated aromatic liquid with the molecular formula C₇H₂F₆ and molecular weight of 200.08 g/mol. It serves as a foundational intermediate in the synthesis of fluoroquinolone antibacterial agents, where the precise 1,2,4-trifluoro-5-CF₃ substitution pattern on the benzene ring is structurally required to construct the fused heterocyclic core of drugs such as ciprofloxacin and norfloxacin.

Molecular Formula C7H2F6
Molecular Weight 200.08 g/mol
CAS No. 112290-07-0
Cat. No. B039297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trifluorobenzotrifluoride
CAS112290-07-0
Molecular FormulaC7H2F6
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)F)C(F)(F)F
InChIInChI=1S/C7H2F6/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H
InChIKeyNNHFUVFJLYJMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trifluorobenzotrifluoride (CAS 112290-07-0): A Regiospecific Hexafluorinated Building Block for Heterocyclic Synthesis


2,4,5-Trifluorobenzotrifluoride (1,2,4-trifluoro-5-(trifluoromethyl)benzene) is a hexafluorinated aromatic liquid with the molecular formula C₇H₂F₆ and molecular weight of 200.08 g/mol . It serves as a foundational intermediate in the synthesis of fluoroquinolone antibacterial agents, where the precise 1,2,4-trifluoro-5-CF₃ substitution pattern on the benzene ring is structurally required to construct the fused heterocyclic core of drugs such as ciprofloxacin and norfloxacin [1]. Standard commercial specifications include purity ≥98%, moisture ≤0.5%, and boiling point 104°C [2].

Why 2,4,5-Trifluorobenzotrifluoride Cannot Be Replaced by Its 2,3,4- or 2,4,6- Isomers in Fluorinated Heterocycle Assembly


Generic substitution among regioisomeric trifluorobenzotrifluorides is not chemically feasible due to fundamentally different ring electronics and substitution outcomes. The 2,4,5-substitution pattern presents a unique electronic landscape: the fluorine at the 4-position is situated para to the strongly electron-withdrawing CF₃ group, while the fluorine at the 2-position lies ortho to CF₃ and meta to the 5-fluoro substituent [1]. This specific arrangement governs which aromatic carbon undergoes nucleophilic attack in downstream transformations. In contrast, the 2,4,6-isomer (CAS 122030-04-0, boiling point 105-107°C) possesses a symmetrical 1,3,5-trifluoro arrangement with the CF₃ group at the 1-position, yielding a completely different reactivity profile incompatible with fluoroquinolone core construction . The 2,3,4- and 2,3,6-isomers similarly lack the requisite 1,2,4-trifluoro-5-CF₃ substitution pattern that defines the intermediate's utility [2].

Quantitative Procurement Evidence: Measurable Differentiation of 2,4,5-Trifluorobenzotrifluoride for Scientific Selection


Unique Synthetic Accessibility to 2,4,5-Trifluorobenzoic Acid: Microflow Process with 68% Yield per Conversion Step

2,4,5-Trifluorobenzotrifluoride undergoes selective ammonolysis at the 4-position (para to CF₃) to yield 2,5-difluoro-4-aminobenzotrifluoride, a key precursor to 2,4,5-trifluorobenzoic acid—the essential fluoroquinolone building block. In a microflow continuous process, the Grignard reagent derived from 2,4,5-trifluorobenzotrifluoride is carboxylated with gaseous CO₂ in a falling film microreactor, producing 2,4,5-trifluorobenzoic acid with high yield and purity . The patent literature explicitly identifies the 2,4,5-trifluorobenzoyl fluoride intermediate derived from this compound as critical for antibacterial pharmaceutical production [1].

Fluoroquinolone synthesis Flow chemistry Antibacterial intermediates

Physical Property Differentiation: Boiling Point 104°C vs. 2,4,6-Isomer 105-107°C Enables Isomeric Purity Verification

2,4,5-Trifluorobenzotrifluoride exhibits a boiling point of 104°C at atmospheric pressure, with a density of 1.475 g/cm³ and refractive index of approximately 1.377 . The 2,4,6-regioisomer (CAS 122030-04-0) has a reported boiling range of 105-107°C and refractive index of 1.384-1.386 . The 3,4,5-isomer (CAS 80172-04-9) is a distinct compound with different physical properties. The 104°C boiling point serves as a quantitative quality assurance marker to confirm receipt of the correct regioisomer rather than an isomeric mixture or incorrect positional isomer.

Quality control Isomer verification Procurement specification

QSAR-Driven Medicinal Chemistry: 2,4,5-Trifluorobenzoic Acid as Privileged Scaffold for 6-Fluoroquinolone Antibacterials

2,4,5-Trifluorobenzoic acid—the direct downstream product of 2,4,5-trifluorobenzotrifluoride—is established in the peer-reviewed literature as a valuable precursor for synthesizing diverse fluoroquinolone antibiotics [1]. Quantitative structure-activity relationship (QSAR) analysis by molecular connectivity has specifically guided the design of R₅ (Me or Et) and R₈ (MeO, Me or Et)-substituted analogs derived from the 2,4,5-trifluorobenzoic acid scaffold for antiparasitic applications [2]. The compound has been employed in the synthesis of glycosylated derivatives of fluoroquinolone antibiotics via reaction with 2,4,5-trifluorobenzoyl chloride . This established QSAR framework is predicated on the precise 2,4,5-substitution geometry.

QSAR Fluoroquinolone Antiparasitic Antibacterial

Electron-Deficient Aromatic System: Calculated LogP 3.3 and 0.14 sp³ Carbon Ratio Define Physicochemical Profile

2,4,5-Trifluorobenzotrifluoride exhibits calculated physicochemical parameters that define its utility as a fluorinated building block: LogP (octanol-water partition coefficient) of 3.3, topological polar surface area (PSA) of 0.00 Ų, zero hydrogen bond donors, six hydrogen bond acceptors, and a sp³-hybridized carbon ratio of 0.14 (all carbons aromatic except the CF₃ group) [1]. These parameters reflect the compound's high lipophilicity and membrane permeability potential when incorporated into drug candidates. The electron-withdrawing effect of the three ring fluorines plus the CF₃ group creates a strongly π-deficient aromatic system with distinct nucleophilic aromatic substitution (SNAr) reactivity at the 4-position [2].

Lipophilicity Metabolic stability Drug design

Optimal Application Scenarios for 2,4,5-Trifluorobenzotrifluoride (CAS 112290-07-0) Based on Verified Evidence


Synthesis of 2,4,5-Trifluorobenzoic Acid for Fluoroquinolone Antibiotic Manufacturing

2,4,5-Trifluorobenzotrifluoride is the preferred starting material for producing 2,4,5-trifluorobenzoic acid via microflow Grignard carboxylation [1]. This acid is the essential precursor for synthesizing commercial fluoroquinolone antibiotics including ciprofloxacin, norfloxacin, and pefloxacin [2]. The 2,4,5-substitution pattern is structurally mandatory for constructing the 6-fluoroquinolone heterocyclic core, and no alternative regioisomer (2,3,4-; 2,3,6-; or 2,4,6-trifluorobenzotrifluoride) provides a viable synthetic pathway to this therapeutically important compound class [3].

QSAR-Guided Medicinal Chemistry for Antiparasitic Fluoroquinolone Analog Development

Research groups engaged in quantitative structure-activity relationship (QSAR)-guided optimization of antiparasitic fluoroquinolones should select 2,4,5-trifluorobenzotrifluoride as the core building block. The resulting 2,4,5-trifluorobenzoic acid scaffold enables systematic R₅ and R₈ substitution (Me, Et, MeO) to modulate biological activity against parasitic targets, as validated by molecular connectivity QSAR models [1]. This established structure-activity framework provides a data-driven foundation for analog design that is unavailable with alternative regioisomeric trifluorobenzotrifluorides [2].

Regiospecific SNAr Functionalization at the 4-Position Para to CF₃

2,4,5-Trifluorobenzotrifluoride is the optimal choice when regiospecific nucleophilic aromatic substitution (SNAr) at the position para to the CF₃ group is required. The compound's electronic architecture—with fluorine atoms at the 2-, 4-, and 5-positions plus the strongly electron-withdrawing CF₃ group—activates the 4-position for selective nucleophilic attack while the 2- and 5-positions remain less reactive due to different electronic and steric environments [1]. This regiospecificity has been demonstrated in the high-yield ammonolysis reaction yielding 2,5-difluoro-4-aminobenzotrifluoride (154 g from 225 g starting material) [2] and is not achievable with the symmetrical 2,4,6-isomer where all three fluorine positions are electronically equivalent, nor with 2,3,4- or 2,3,6-isomers where the substitution geometry differs fundamentally [3].

Quality Control Verification via Boiling Point Differential for Isomeric Purity Assurance

Procurement and quality control laboratories can utilize the distinct boiling point of 104°C for 2,4,5-trifluorobenzotrifluoride as a quantitative identity verification metric [1]. This value is measurably lower than the 105-107°C boiling range of the 2,4,6-isomer (CAS 122030-04-0) [2], enabling simple distillation or GC analysis to confirm receipt of the correct regioisomer. This physical property differentiation is particularly valuable for facilities that stock multiple trifluorobenzotrifluoride isomers and require unambiguous confirmation of isomeric identity before committing to multi-step synthetic campaigns.

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